molecular formula C24H24BrN3O5S B4067051 N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

Cat. No.: B4067051
M. Wt: 546.4 g/mol
InChI Key: SOLJIXPZMCGQOU-UHFFFAOYSA-N
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Description

N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide is a useful research compound. Its molecular formula is C24H24BrN3O5S and its molecular weight is 546.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 545.06200 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action in Carcinogenesis

Research indicates the compound's involvement in the binding to nucleic acids, highlighting its potential in studying carcinogenic mechanisms. Erik Kriek's study on the binding of N-hydroxy-N-acetyl-4-aminobiphenyl to rat liver nucleic acids in vitro provides insights into the reactivity of similar compounds with nucleic acids, underlining their significance in carcinogenicity studies (Kriek, 1971).

Synthesis and Transformation

The compound's synthesis and transformation have been extensively studied, with applications in creating new chemical entities. The work by E. Rudyakova et al. on hydrolytic transformations under microwave irradiation exemplifies the compound's role in synthesizing N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, showcasing its utility in chemical synthesis and potential biological applications (Rudyakova et al., 2006).

Enzyme Inhibition Studies

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, indicating the compound's relevance in developing inhibitors for enzymes like acetylcholinesterase and α-glucosidase. This highlights its potential application in therapeutic research and drug development (Riaz, 2020).

Fluorescent Molecular Probes

The compound also finds application in the development of fluorescent molecular probes, with studies on similar compounds showing their utility in developing ultrasensitive fluorescent molecular probes for biological events and processes investigation. Z. Diwu et al.'s work on solvatochromic dyes illustrates the compound's potential in creating sensitive tools for biological research (Diwu et al., 1997).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O5S/c1-3-33-22-12-10-21(11-13-22)28(34(31,32)23-14-4-18(25)5-15-23)16-24(30)27-20-8-6-19(7-9-20)26-17(2)29/h4-15H,3,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLJIXPZMCGQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
Reactant of Route 6
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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

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